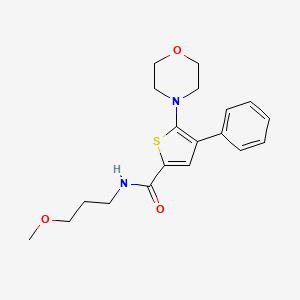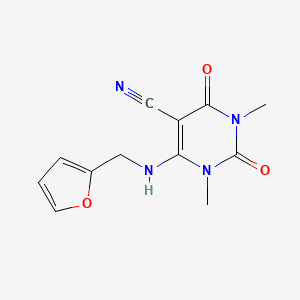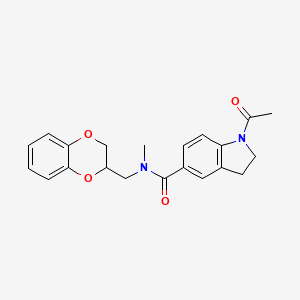
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. In
作用机制
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide acts as a prodrug, which means that it is converted into its active form in the body. The active form of N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide is MPP+, which is a potent neurotoxin that selectively targets dopaminergic neurons in the brain. MPP+ inhibits the activity of complex I of the mitochondrial electron transport chain, which leads to the accumulation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has been found to induce oxidative stress, inflammation, and apoptosis in various cell types. In addition, N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has been found to cause neuroinflammation and neurodegeneration in animal models, which has led to the development of various treatments for Parkinson's disease.
实验室实验的优点和局限性
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has several advantages for lab experiments, including its ability to selectively target dopaminergic neurons in the brain and induce Parkinson's-like symptoms in animal models. However, N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide also has several limitations, including its toxicity and the fact that it is a prodrug that requires conversion into its active form. In addition, N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, including the development of new treatments for Parkinson's disease, the investigation of its potential applications in other neurological disorders, and the development of new synthetic methods for N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide. In addition, there is a need for further research on the biochemical and physiological effects of N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, as well as its potential toxicity and side effects. Overall, N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide is a valuable tool for scientific research, and its potential applications in various fields make it an important area of study for the future.
合成方法
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the reaction of 5-morpholin-4-yl-4-phenylthiophene-2-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. One of the primary applications of N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide is in the study of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has been found to cause Parkinson's-like symptoms in animal models, which has led to the development of various treatments for the disease.
属性
IUPAC Name |
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-11-5-8-20-18(22)17-14-16(15-6-3-2-4-7-15)19(25-17)21-9-12-24-13-10-21/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXAPVQJGZLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=C(S1)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
